molecular formula C24H26N4O2 B12454231 N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(5-ethyl-2-methyl-1H-indol-3-yl)acetamide

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(5-ethyl-2-methyl-1H-indol-3-yl)acetamide

Cat. No.: B12454231
M. Wt: 402.5 g/mol
InChI Key: QEONMWGOMGRMMK-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(5-ethyl-2-methyl-1H-indol-3-yl)acetamide is a complex organic compound that features both pyrazole and indole moieties. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(5-ethyl-2-methyl-1H-indol-3-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of a β-diketone with hydrazine or its derivatives.

    Formation of the indole ring: This can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling of the two moieties: The final step involves coupling the pyrazole and indole rings through an acetamide linkage, often using reagents like acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(5-ethyl-2-methyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Both the pyrazole and indole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions vary depending on the specific substitution but may include the use of strong acids or bases, and catalysts like palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrazole or indole rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(5-ethyl-2-methyl-1H-indol-3-yl)acetamide would depend on its specific biological target. Generally, compounds with pyrazole and indole structures can interact with various enzymes, receptors, or nucleic acids, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-acetamide: Lacks the indole moiety.

    2-(5-ethyl-2-methyl-1H-indol-3-yl)acetamide: Lacks the pyrazole moiety.

    N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1H-indol-3-yl)acetamide: Similar structure but with different substituents.

Uniqueness

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(5-ethyl-2-methyl-1H-indol-3-yl)acetamide is unique due to the specific combination of pyrazole and indole rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C24H26N4O2

Molecular Weight

402.5 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(5-ethyl-2-methyl-1H-indol-3-yl)acetamide

InChI

InChI=1S/C24H26N4O2/c1-5-17-11-12-21-20(13-17)19(15(2)25-21)14-22(29)26-23-16(3)27(4)28(24(23)30)18-9-7-6-8-10-18/h6-13,25H,5,14H2,1-4H3,(H,26,29)

InChI Key

QEONMWGOMGRMMK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=C2CC(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C)C

Origin of Product

United States

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